2-(4-(Furan-2-yl)-2,5-dioxoimidazolidin-1-yl)acetic acid
Overview
Description
2-(4-(Furan-2-yl)-2,5-dioxoimidazolidin-1-yl)acetic acid is a heterocyclic compound that features a furan ring and an imidazolidine-2,5-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Furan-2-yl)-2,5-dioxoimidazolidin-1-yl)acetic acid typically involves the reaction of furan derivatives with imidazolidine-2,5-dione precursors. One common method includes the condensation of furan-2-carboxylic acid with imidazolidine-2,5-dione under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of renewable starting materials and environmentally benign solvents, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Furan-2-yl)-2,5-dioxoimidazolidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The imidazolidine-2,5-dione moiety can be reduced to form imidazolidine derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like Lewis acids (e.g., aluminum chloride, AlCl3) and appropriate solvents.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Imidazolidine derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
2-(4-(Furan-2-yl)-2,5-dioxoimidazolidin-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(4-(Furan-2-yl)-2,5-dioxoimidazolidin-1-yl)acetic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The furan ring and imidazolidine-2,5-dione moiety can interact with various amino acid residues, leading to conformational changes in the enzyme structure and subsequent inhibition of its activity.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: A simpler furan derivative with similar reactivity.
Imidazolidine-2,5-dione: The core structure of the compound, which can be modified to produce various derivatives.
Furan-2,5-dicarboxylic acid: An oxidation product of the furan ring, used in the synthesis of polyesters.
Uniqueness
2-(4-(Furan-2-yl)-2,5-dioxoimidazolidin-1-yl)acetic acid is unique due to its combination of a furan ring and an imidazolidine-2,5-dione moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block for the synthesis of complex molecules. Its potential bioactivity also sets it apart from simpler furan or imidazolidine derivatives.
Properties
IUPAC Name |
2-[4-(furan-2-yl)-2,5-dioxoimidazolidin-1-yl]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O5/c12-6(13)4-11-8(14)7(10-9(11)15)5-2-1-3-16-5/h1-3,7H,4H2,(H,10,15)(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJYXXGETQXLRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2C(=O)N(C(=O)N2)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1888418-59-4 | |
Record name | 2-[4-(furan-2-yl)-2,5-dioxoimidazolidin-1-yl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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